BenchChemオンラインストアへようこそ!

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Sirtuin 2 inhibition Epigenetic probe Cancer biology

This compound is the only commercially available indole-thiazole hybrid bearing a 3-chlorobenzylthio substituent, providing a distinct pharmacophoric fingerprint for SIRT2 (IC50 33.4 μM), AChE (IC50 40.0 μM), and BuChE (IC50 8.63 μM) target engagement studies. Its meta-chloro substitution pattern enables SAR-by-catalog campaigns to map halogen position effects without custom synthesis. Ideal for academic labs seeking to explore linker-dependent metabolic stability or multi-target neurodegeneration models. Order now to secure your batch for fragment-based optimization.

Molecular Formula C22H20ClN3OS2
Molecular Weight 441.99
CAS No. 954243-55-1
Cat. No. B2487235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide
CAS954243-55-1
Molecular FormulaC22H20ClN3OS2
Molecular Weight441.99
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H20ClN3OS2/c23-17-5-3-4-15(10-17)13-28-22-26-18(14-29-22)11-21(27)24-9-8-16-12-25-20-7-2-1-6-19(16)20/h1-7,10,12,14,25H,8-9,11,13H2,(H,24,27)
InChIKeyRAJGHVGFAYNCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide (CAS 954243-55-1): Chemical Identity and Pharmacological Classification for Procurement Decisions


The compound N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide (CAS 954243-55-1, molecular formula C22H20ClN3OS2, molecular weight 441.99 g/mol) is a synthetic heterocyclic small molecule incorporating an indole-ethylacetamide side chain linked to a thiazole core bearing a 3-chlorobenzylthio substituent [1]. It is reported within vendor repositories as a recognized inhibitor of Sirtuin 2 (SIRT2), an NAD+-dependent lysine deacetylase enzyme, placing it among the thiazole-containing SIRT2 ligand chemotypes . Available binding data deposited in authoritative public databases indicate that the compound exhibits measurable but modest affinity for SIRT2 and additional targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), establishing a multi-target interaction profile that distinguishes it from more selective single-target probes within the class [2].

Why In-Class SIRT2 or Cholinesterase Inhibitors Cannot Simply Substitute for CAS 954243-55-1 in Experimental Workflows


Although numerous thiazole-indole hybrids and SIRT2 inhibitors are commercially available, the specific substitution pattern of this compound—a 3-chlorobenzylthio group at the thiazole 2-position bridged via an acetamide linker to a tryptamine-derived indole-3-ethyl moiety—generates a unique pharmacophoric fingerprint that cannot be replicated by nearest structural analogs . The 3-chloro substituent on the benzylthio ring and the flexible thioether linkage confer distinct conformational and electronic properties that directly affect target binding profiles, as evidenced by the compound's differential IC50 values across SIRT2, AChE, and BuChE in comparative database records [1]. Generic substitution with, for example, a 4-fluorobenzylthio analog (CAS 1040652-98-9) or a phenylureido-thiazole analog (CAS 897620-99-4) would yield uncharacterized shifts in potency and selectivity, potentially invalidating experimental results reliant on the exact molecular recognition properties of the chlorobenzylthio-indole scaffold . Furthermore, the compound occupies a distinct position within the SirReal-like chemical space, where minor structural perturbations (e.g., halogen position, linker length) are known to dramatically alter SIRT2 isoform selectivity over SIRT1/SIRT3-6 [2]; thus, any attempt at substitution without empirical equivalence data introduces unacceptable risk into target-engagement studies.

Quantitative Differentiation Evidence: Direct and Cross-Study Comparisons for N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide (954243-55-1)


SIRT2 Inhibitory Potency Compared to the SirReal2 Reference Standard

The target compound displays an IC50 of 33.4 μM against human recombinant SIRT2, as deposited in the BindingDB public affinity database [1]. This positions it as a low-micromolar SIRT2 ligand, approximately 238-fold less potent than the benchmark SirReal2 probe (IC50 = 140 nM), which is the prototypical Sirtuin-rearranging ligand achieving sub-micromolar potency via a distinct allosteric mechanism [2]. However, this potency difference is not merely quantitative; it reflects fundamentally different binding modes, wherein SirReal2 induces active-site rearrangement, while the target compound—lacking the pyrimidinylsulfanyl acetamide moiety of SirReal2—likely engages SIRT2 through a competitive or distinct allosteric interaction, as suggested by its thioether-linked chlorobenzyl group occupying the hydrophobic selectivity pocket [1]. This mechanistic divergence means the target compound serves as a structurally differentiated tool for probing SIRT2 ligandability via alternative pharmacophore geometries.

Sirtuin 2 inhibition Epigenetic probe Cancer biology

Dual Cholinesterase Inhibition Profile Versus Single-Target Reference Inhibitors

According to BindingDB curated data, the target compound inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 40.0 μM and human recombinant butyrylcholinesterase (BuChE) with an IC50 of 8.63 μM, yielding a BuChE/AChE selectivity ratio of approximately 4.6-fold [1]. By comparison, the clinically established AChE-selective inhibitor Donepezil exhibits an AChE IC50 in the low nanomolar range (~6-15 nM) with minimal BuChE activity, while the dual inhibitor Rivastigmine shows roughly equipotent inhibition of both enzymes (IC50 ~4-5 μM) [2]. The target compound thus occupies a partially BuChE-preferring intermediate potency niche distinct from both Donepezil's extreme AChE selectivity and Rivastigmine's balanced dual inhibition, suggesting its utility lies not as a potent cholinesterase inhibitor but as a probe for studying the structural determinants of moderate BuChE bias within indole-thiazole chemotypes.

Cholinesterase inhibition Alzheimer's disease research Multi-target ligand

Structural Differentiation: 3-Chlorobenzylthio Moiety Versus 4-Fluorobenzylthio and Phenylureido Analogs

Within the sub-series of N-(2-(1H-indol-3-yl)ethyl)-2-(thiazol-4-yl)acetamide derivatives, the 3-chlorobenzylthio substituent at the thiazole 2-position represents the only commercially catalogued congener bearing a meta-chloro thioether linkage . The nearest catalogued analogs include the 4-fluorobenzylthio variant (CAS 1040652-98-9) and the 4-chlorophenylureido variant (CAS 897620-99-4) . The meta-chloro substitution introduces a distinct dipole moment orientation and steric profile compared to the para-fluoro or para-ureido substitutions, which are predicted to alter the binding pose within hydrophobic pockets such as the SIRT2 selectivity site or the peripheral anionic site of AChE [1]. While no direct head-to-head biochemical comparison of these three analogs has been published, computational docking studies on related indole-thiazole series indicate that halogen position (meta vs. para) can shift ligand RMSD by >2 Å and reorient key hydrogen-bonding interactions with catalytic residues [1]. In the absence of empirical comparative data, the unique availability of the 3-chloro regioisomer makes it the sole candidate for probing meta-substituent effects within this scaffold series.

Medicinal chemistry Structure-activity relationship Halogen bonding

Thioether Linker Versus Amino/Ureido Linkers: Implications for Metabolic Stability and Synthetic Tractability

The target compound features a thioether (-S-CH2-) bridge connecting the 3-chlorobenzyl group to the thiazole core, which is chemically and metabolically distinct from the amino (-NH-) or ureido (-NH-CO-NH-) linkers found in the closest catalogued analogs . Thioether linkages in drug-like molecules generally exhibit higher oxidative metabolic stability at the alpha-carbon compared to benzylic amines, which are susceptible to CYP450-mediated N-dealkylation, and greater synthetic modularity compared to urea linkages, which require isocyanate or carbamoyl chloride intermediates [1]. While no direct metabolic stability data (e.g., microsomal t1/2) has been published for the target compound, the class-level inference from the broader thioether-containing drug literature suggests a longer half-life in hepatic microsome assays relative to N-benzylamine-linked congeners [1]. For procurement purposes, the thioether linker also simplifies analog synthesis via straightforward alkylation of a thiol intermediate (3-chlorobenzyl mercaptan) with a bromothiazole precursor, as described in synthetic protocols for related 2-(chlorobenzylthio)thiazole scaffolds .

Metabolic stability Linker chemistry Synthetic accessibility

Recommended Research and Procurement Scenarios for N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide (954243-55-1)


SIRT2 Scaffold-Hopping and Low-Affinity Probe Development

Given its modest SIRT2 IC50 of 33.4 μM [1] relative to the sub-micromolar SirReal2 benchmark, this compound is best suited as a starting scaffold for fragment-based or structure-guided optimization campaigns targeting the SIRT2 hydrophobic selectivity pocket. Its thioether-linked chlorobenzyl group provides a distinct vector for exploring halogen-substituent SAR at the thiazole 2-position, complementing existing amino-thiazole SirReal series. Laboratories pursuing low-affinity SIRT2 chemical probes or seeking to understand the structural determinants of SIRT2 ligand efficiency should prioritize this compound as a comparator to high-potency leads rather than as a standalone inhibitor candidate.

Multi-Target Profiling in Neurodegenerative Disease Models

The compound's dual AChE (IC50 = 40.0 μM) and BuChE (IC50 = 8.63 μM) inhibition profile, coupled with its SIRT2 activity [1], positions it as a candidate for multi-target profiling in cellular models of neurodegeneration where both cholinergic signaling and sirtuin-mediated deacetylation are implicated. The moderate potencies across all three targets make it unsuitable as a potent pharmacological agent but highly appropriate as a phenotypic screening tool for identifying target engagement patterns in complex biological systems. Researchers investigating the crosstalk between cholinergic and epigenetic pathways in Alzheimer's or Parkinson's disease models may find this compound uniquely informative.

SAR-by-Catalog Exploration of Meta-Chloro Thioether Pharmacophores

As the only commercially catalogued indole-thiazole derivative bearing a 3-chlorobenzylthio substituent [1], this compound enables SAR-by-catalog campaigns focused on meta-substituent effects without requiring custom synthesis. Teams exploring the pharmacological impact of halogen position (ortho, meta, para) on thiazole-indole hybrid scaffolds can purchase this compound alongside para-substituted analogs to map the steric and electronic determinants of target engagement. This application is particularly relevant for academic medicinal chemistry groups with limited synthetic capacity seeking to generate preliminary SAR maps before committing to lead optimization.

Thioether Linker Stability Benchmarking in Cellular Assays

Owing to the thioether (-S-CH2-) linker connecting the chlorobenzyl group to the thiazole ring, this compound can serve as a benchmark for comparing linker-dependent metabolic stability in hepatic microsome or hepatocyte assays against amino- or ureido-linked analogs [1]. Contract research organizations (CROs) and pharmaceutical companies conducting linker-stability SAR within heterocyclic compound libraries may use this compound to establish baseline oxidative stability parameters for thioether-containing SIRT2/cholinesterase ligands, informing the design of more stable clinical candidates.

Quote Request

Request a Quote for N-(2-(1H-indol-3-yl)ethyl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.